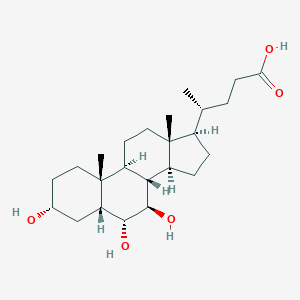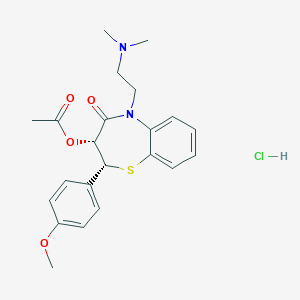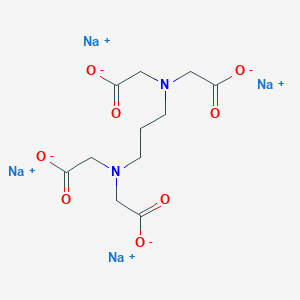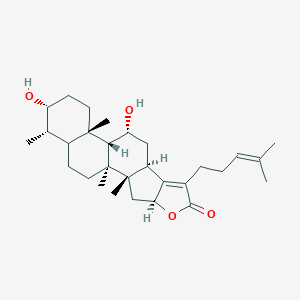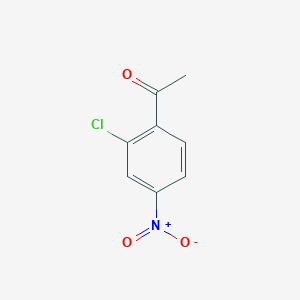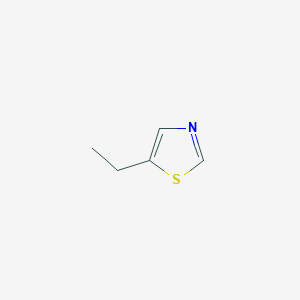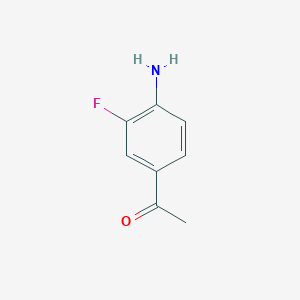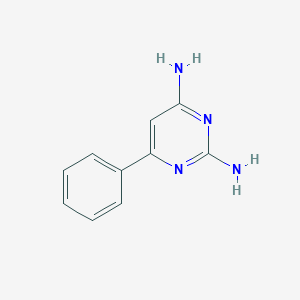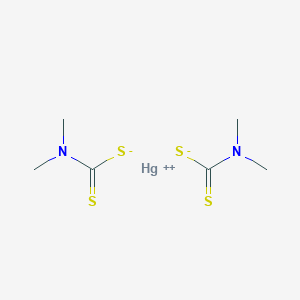
Mercuric dimethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercuric dimethyldithiocarbamate (MDDC) is a chemical compound that has been widely used in scientific research due to its unique properties. MDDC is a yellow powder that is soluble in water and has a strong odor. It is also known as methyldithiocarbamate mercury, methyl mercury dithiocarbamate, and mercuric dithiocarbamate.
Mecanismo De Acción
MDDC binds to mercury ions, forming a stable complex that is easily detected. It is a highly selective reagent for mercury ions and can be used to determine the concentration of mercury in various samples. The complex formed by MDDC and mercury ions is stable and can be analyzed using various analytical techniques, including UV-Vis spectroscopy and atomic absorption spectroscopy.
Efectos Bioquímicos Y Fisiológicos
MDDC has been shown to have toxic effects on living organisms, including humans. Exposure to MDDC can lead to mercury poisoning, which can cause a range of symptoms, including tremors, memory loss, and kidney damage. MDDC has also been shown to have mutagenic and carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDDC is a highly selective reagent for mercury ions, making it an excellent tool for the analysis of mercury in various samples. It is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, MDDC has toxic properties and must be handled with care. It can also be expensive and may not be suitable for use in large-scale studies.
Direcciones Futuras
Future research on MDDC could focus on developing new and improved methods for the analysis of mercury in environmental samples. This could include the development of more sensitive and selective analytical techniques. Additionally, research could focus on the development of new compounds that are less toxic than MDDC and can be used for the analysis of mercury in various samples. Finally, research could focus on the development of new methods for the removal of mercury from contaminated samples.
Métodos De Síntesis
MDDC can be synthesized by reacting sodium dimethyldithiocarbamate with mercuric chloride. The reaction produces MDDC as a yellow powder, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
MDDC has been used in various scientific research applications, including environmental monitoring, toxicology, and biochemistry. It is commonly used as a standard reference material for the analysis of mercury in environmental samples. MDDC is also used to study the toxic effects of mercury on living organisms.
Propiedades
Número CAS |
15415-64-2 |
|---|---|
Nombre del producto |
Mercuric dimethyldithiocarbamate |
Fórmula molecular |
C6H12HgN2S4 |
Peso molecular |
441 g/mol |
Nombre IUPAC |
N,N-dimethylcarbamodithioate;mercury(2+) |
InChI |
InChI=1S/2C3H7NS2.Hg/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
RQSAPEZNDXPFTN-UHFFFAOYSA-L |
SMILES isomérico |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |
SMILES canónico |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |
Otros números CAS |
15415-64-2 |
Sinónimos |
Mercuric dimethyl dithiocarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



